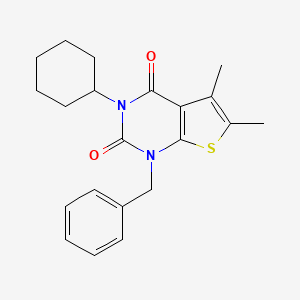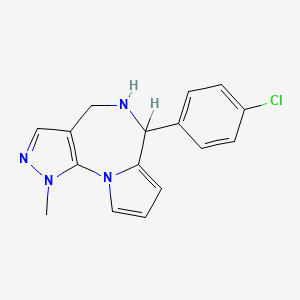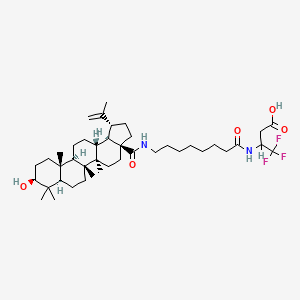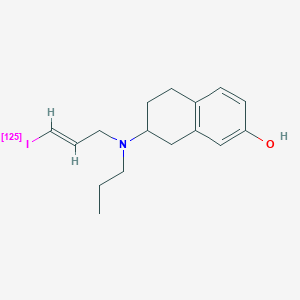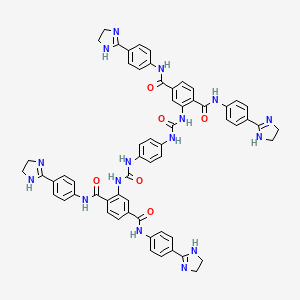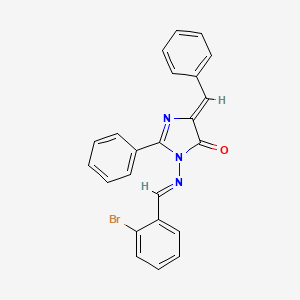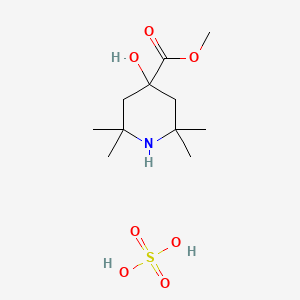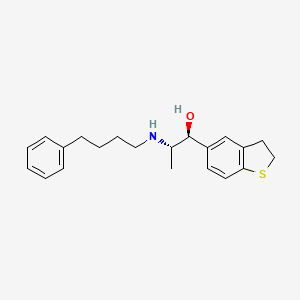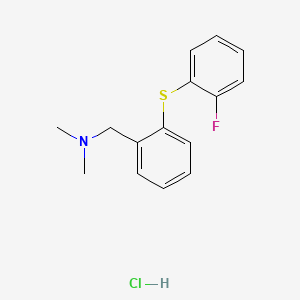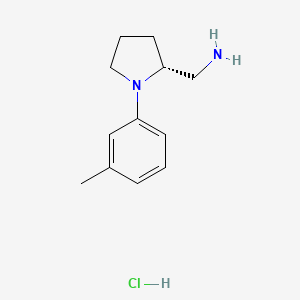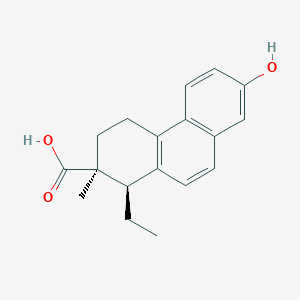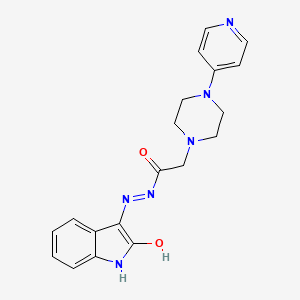
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- is a complex organic compound with the molecular formula C19H20N6O2 and a molecular weight of 364.4011 This compound is known for its unique structure, which includes a piperazine ring, a pyridyl group, and an indolinylidene hydrazide moiety
Vorbereitungsmethoden
The synthesis of 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- involves several stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Condensation: Condensation reactions involving the compound can lead to the formation of larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Wirkmechanismus
The mechanism of action of 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- can be compared with other similar compounds, such as:
1-Piperazineacetic acid derivatives: These compounds share the piperazineacetic acid core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridyl-containing compounds: Compounds with pyridyl groups often exhibit similar reactivity and applications, but the presence of the indolinylidene hydrazide moiety in 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- makes it unique.
Indolinylidene hydrazide derivatives: These compounds share the indolinylidene hydrazide structure but differ in other parts of the molecule, resulting in different properties and applications.
Eigenschaften
CAS-Nummer |
86889-04-5 |
|---|---|
Molekularformel |
C19H20N6O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-pyridin-4-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C19H20N6O2/c26-17(22-23-18-15-3-1-2-4-16(15)21-19(18)27)13-24-9-11-25(12-10-24)14-5-7-20-8-6-14/h1-8,21,27H,9-13H2 |
InChI-Schlüssel |
XYFYGRPRGQWRSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
